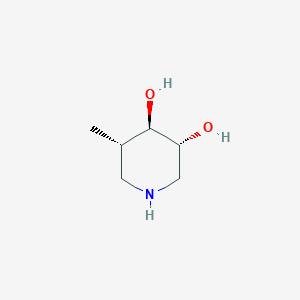![molecular formula C21H29N3O4 B14222957 N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine CAS No. 824956-53-8](/img/structure/B14222957.png)
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is a complex organic compound with a unique structure that combines elements of cyclopentylidene, valylamino, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine typically involves the acetylation of amino acids. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds efficiently in an aqueous solution at elevated temperatures, typically between 50°C and 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-glutamine
- N-acetyl-L-proline
- N-acetyl-4-hydroxy-L-proline
- N-acetyl-L-cysteine
Uniqueness
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is unique due to its specific combination of cyclopentylidene, valylamino, and phenylalanine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
824956-53-8 |
|---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-cyclopentylideneacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)17(22)19(25)24-18(15-10-6-7-11-15)20(26)23-16(21(27)28)12-14-8-4-3-5-9-14/h3-5,8-9,13,16-17H,6-7,10-12,22H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI Key |
NJTDYTLAOFNUNR-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=C1CCCC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(=C1CCCC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
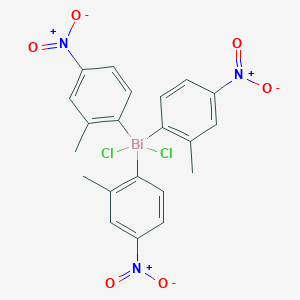
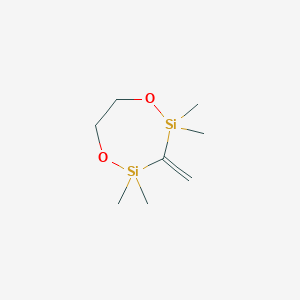
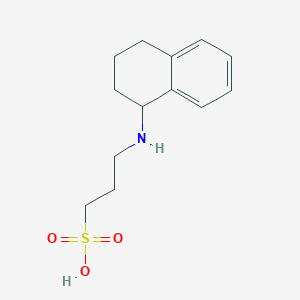
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
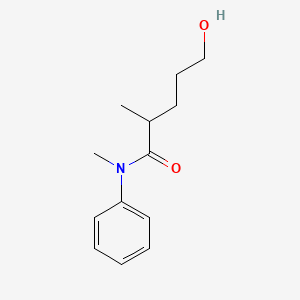

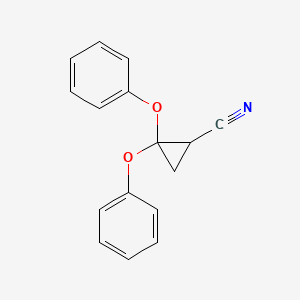

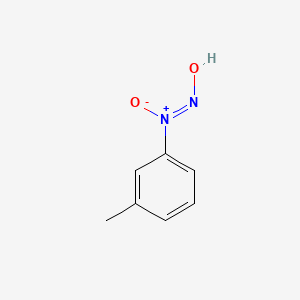
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)

